Product packaging for cyclo[2Nal-Pro-D-Tyr-Arg-Arg](Cat. No.:)

cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

Cat. No.: B10779917
M. Wt: 769.9 g/mol
InChI Key: AVNDVFCGYOONJV-LUKCZKMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is a synthetic, head-to-tail cyclized pentapeptide of significant interest in biochemical and pharmacological research, particularly in the field of chemokine receptor targeting. With a molecular formula of C41H55N11O6 , this compound is part of a class of constrained peptides derived from the T140 pharmacophore, which is known for its high-affinity binding to the CXCR4 receptor . The CXCR4 receptor is a G-protein coupled receptor implicated in a number of disease processes, including cancer metastasis, HIV-1 entry into T-cells, and inflammatory conditions such as rheumatoid arthritis and atherosclerosis . The structural design of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] incorporates key features to enhance its stability and binding affinity. The inclusion of a 2-naphthylalanine (2Nal) residue and D-tyrosine (D-Tyr) introduces steric and conformational constraints that are often critical for effective receptor interaction and for conferring resistance to proteolytic degradation, a common limitation of linear peptides . The cyclization of the peptide backbone itself is a well-established strategy to pre-organize the structure into a bioactive conformation, thereby improving both receptor selectivity and pharmacokinetic properties . This compound is presented as a valuable tool for in vitro research applications. These may include investigating the role of the CXCR4 receptor in cellular migration and proliferation, developing new assays for receptor binding, and exploring novel therapeutic strategies for CXCR4-associated pathologies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans. Researchers are encouraged to consult the primary scientific literature for comprehensive characterization data and specific experimental protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H51N11O6 B10779917 cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

Properties

Molecular Formula

C39H51N11O6

Molecular Weight

769.9 g/mol

IUPAC Name

2-[3-[(3S,6S,9S,12R,15S)-6-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-3-(naphthalen-2-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-9-yl]propyl]guanidine

InChI

InChI=1S/C39H51N11O6/c40-38(41)44-17-3-8-28-33(52)46-29(9-4-18-45-39(42)43)34(53)49-31(22-24-11-14-25-6-1-2-7-26(25)20-24)37(56)50-19-5-10-32(50)36(55)48-30(35(54)47-28)21-23-12-15-27(51)16-13-23/h1-2,6-7,11-16,20,28-32,51H,3-5,8-10,17-19,21-22H2,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H4,40,41,44)(H4,42,43,45)/t28-,29-,30+,31-,32-/m0/s1

InChI Key

AVNDVFCGYOONJV-LUKCZKMGSA-N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cyclo 2nal Pro D Tyr Arg Arg

Strategies for Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor of cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling the linear peptide precursor of cyclo[2Nal-Pro-D-Tyr-Arg-Arg]. uit.no This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. bachem.compeptide.com

Fmoc and Boc Protection Strategies in Context of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] Constituents

The choice of protecting groups for the α-amino group of the incoming amino acids is a critical decision in SPPS. The two most prominent strategies are the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection schemes. americanpeptidesociety.org

The Fmoc strategy is widely favored in modern peptide synthesis due to its milder deprotection conditions. americanpeptidesociety.org The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgresearchgate.net This approach is generally compatible with a wider range of amino acid side-chain protecting groups that are acid-labile, offering a high degree of orthogonality. iris-biotech.de For the synthesis of the linear precursor of cyclo[2Nal-Pro-D-Tyr-Arg-Arg], the Fmoc/tBu (tert-butyl) strategy is commonly employed. iris-biotech.deresearchgate.net In this scheme, the N-terminus is protected with Fmoc, while the side chains of residues like D-Tyr and Arg are protected with acid-labile groups such as tert-butyl (tBu) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), respectively. researchgate.net

The Boc strategy , while historically significant, utilizes harsher acidic conditions for deprotection. researchgate.netthermofisher.com The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA). thermofisher.com The side-chain protecting groups in this scheme are typically benzyl-based (Bzl) and require a very strong acid, such as hydrofluoric acid (HF), for final cleavage. researchgate.netthermofisher.com While effective, the use of HF requires specialized equipment and handling precautions. iris-biotech.de

Strategy N-α Protection Deprotection Condition Side-Chain Protection Final Cleavage Advantages Disadvantages
Fmoc FmocBase (e.g., Piperidine) americanpeptidesociety.orgAcid-labile (e.g., tBu, Pbf) researchgate.netMild Acid (e.g., TFA) researchgate.netMild conditions, high yield, automation-friendly. americanpeptidesociety.orgiris-biotech.deBase-sensitive peptides can be problematic. thermofisher.com
Boc BocModerate Acid (e.g., TFA) thermofisher.comBenzyl-based (e.g., Bzl) researchgate.netStrong Acid (e.g., HF) thermofisher.comGood for complex or base-sensitive peptides. thermofisher.comHarsh cleavage conditions, requires special handling. iris-biotech.de

Optimization of Amino Acid Coupling for Challenging Residues (e.g., 2Nal, D-Tyr, Arg, Pro)

The sequence of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] contains several amino acids that can present challenges during the coupling steps of SPPS. These "difficult" couplings can lead to incomplete reactions and the formation of deletion sequences.

Sterically Hindered Residues: 2Nal (2-Naphthylalanine) and D-Tyr are sterically bulky amino acids. Their large side chains can hinder the approach of the incoming activated amino acid, slowing down the coupling reaction. uniurb.it

Proline: The unique cyclic structure of Proline can lead to the formation of cis/trans isomers in the peptide backbone and can sometimes result in incomplete couplings.

Arginine: The guanidinium (B1211019) group in the side chain of Arginine is highly basic and requires robust protection (e.g., with Pbf) to prevent side reactions.

To overcome these challenges, a variety of coupling reagents and additives have been developed to enhance the efficiency of amide bond formation. sigmaaldrich.com These reagents activate the carboxylic acid group of the incoming amino acid, making it more susceptible to nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain. uniurb.it

Commonly used coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide), and more modern phosphonium (B103445) and aminium/uronium salts. researchgate.netuniurb.it Additives such as HOBt (1-hydroxybenzotriazole) and its derivatives (e.g., HOAt, 6-Cl-HOBt) are often used in conjunction with coupling reagents to improve reaction rates and suppress racemization. sigmaaldrich.comacs.org For particularly difficult couplings involving hindered amino acids, more potent activating agents like HATU, HCTU, or PyAOP are often employed. sigmaaldrich.combachem.comiris-biotech.de The use of amino acid fluorides has also been shown to be effective for coupling sterically hindered residues. uniurb.itacs.org

Coupling Reagent/Additive Type Key Features Application Notes
DCC/HOBt Carbodiimide/AdditiveClassic, cost-effective combination. bachem.comCan lead to byproduct formation (DCU) that can be difficult to remove.
HBTU/HOBt Aminium Salt/AdditiveWidely used, efficient for standard couplings. sigmaaldrich.com
HATU Aminium SaltHighly reactive, based on HOAt. sigmaaldrich.comExcellent for hindered couplings and reducing racemization. acs.org
PyAOP Phosphonium SaltPhosphonium salt derivative of HOAt. iris-biotech.deHigh coupling efficiency, no toxic HMPA byproduct. Useful for hindered amino acids and cyclization. iris-biotech.de
COMU Aminium SaltBased on OxymaPure, safer alternative to HOBt/HOAt-based reagents. bachem.comHigh efficiency, good solubility, suitable for microwave-assisted SPPS. bachem.com

Macrocyclization Techniques for cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

The final and most critical step in the synthesis is the macrocyclization of the linear precursor to form the cyclic peptide. This intramolecular reaction must be carefully controlled to favor the desired cyclic product over intermolecular oligomerization. peptide.com

Head-to-Tail Amide Bond Formation Strategies

The most common method for cyclizing this peptide is through a "head-to-tail" lactamization, which involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear precursor. altabioscience.comlifetein.com This process typically uses the same types of coupling reagents employed in linear SPPS. nih.govqyaobio.com However, the intramolecular nature of the reaction introduces specific challenges, particularly for peptides with fewer than seven residues, where the formation of cyclic dimers and other oligomers is a significant competing reaction. nih.govthieme-connect.com

Solution-Phase Versus Solid-Phase Cyclization Approaches

Cyclization can be performed either with the peptide still attached to the solid support (on-resin) or after it has been cleaved into solution (solution-phase).

Solution-Phase Cyclization: This is the more traditional approach. The fully protected linear peptide is first cleaved from the resin and then cyclized in a dilute solution. peptide.com The high dilution principle is crucial here; by keeping the concentration of the linear peptide low, the probability of intermolecular reactions (oligomerization) is reduced, favoring the intramolecular cyclization. peptide.com However, a major drawback can be the poor solubility of the protected peptide in common organic solvents. nih.gov

Solid-Phase Cyclization: In this method, the peptide is cyclized while its side chain is anchored to the resin. nih.gov This approach takes advantage of the "pseudo-dilution" effect, where the individual peptide chains attached to the resin are physically isolated from one another, thus minimizing intermolecular reactions. iris-biotech.denih.gov On-resin cyclization can be more efficient and lead to simpler purification, as excess reagents and soluble byproducts are easily washed away. nih.govresearchgate.net

Cyclization Method Description Advantages Disadvantages
Solution-Phase Linear peptide is cleaved from resin and cyclized in a dilute solution. peptide.comWell-established method.Requires high dilution, potential for oligomerization, poor solubility of protected peptide. peptide.comnih.gov
Solid-Phase Peptide is cyclized while attached to the resin via a side chain. nih.govPseudo-dilution effect minimizes oligomerization, easier purification. nih.govnih.govPeptide conformation on the resin may not be optimal for cyclization. peptide.com

Strategies to Prevent Oligomerization During Cyclization

Preventing the formation of dimers and higher-order oligomers is a primary concern during macrocyclization. thieme-connect.comauburn.edu Several strategies are employed to promote the desired intramolecular reaction:

High Dilution: As mentioned, performing the cyclization at very low concentrations (typically in the millimolar range) in the solution phase is the most common strategy to favor the intramolecular reaction. peptide.com

Pseudo-Dilution (On-Resin Cyclization): Anchoring the peptide to a solid support physically separates the reactive chains, effectively creating a high-dilution environment at the individual bead level. iris-biotech.denih.gov

Turn-Inducing Elements: The sequence of the peptide itself can influence the ease of cyclization. The presence of turn-inducing residues, like proline or D-amino acids (such as D-Tyr in this case), can pre-organize the linear precursor into a conformation that is favorable for ring closure. nih.gov The D-configuration at the C-terminal residue can also lead to more favorable cyclization kinetics. mdpi.com

Chemoselective Ligation: Advanced techniques like native chemical ligation (NCL) or Staudinger ligation offer highly specific ways to form the amide bond, which can be performed at higher concentrations without significant oligomerization. nih.govqyaobio.com For example, NCL involves the reaction of a C-terminal thioester with an N-terminal cysteine, while Staudinger ligation uses a C-terminal phosphino-thioester and an N-terminal azide (B81097). qyaobio.com

Purification and Analytical Validation of Synthetic cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

Following synthesis, the crude peptide product requires rigorous purification and validation to ensure a high degree of purity and the correct conformation, which are essential for reliable biological and structural studies.

High-performance liquid chromatography (HPLC) is a cornerstone for the purification and analysis of synthetic peptides like cyclo[2Nal-Pro-D-Tyr-Arg-Arg]. nih.gov The primary modes utilized are reversed-phase HPLC (RP-HPLC) and size-exclusion chromatography (SEC). nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for purifying peptides due to its high resolving power. pharmtech.com It separates molecules based on their hydrophobicity. nih.gov For cyclo[2Nal-Pro-D-Tyr-Arg-Arg], a C18 column is typically employed, and elution is achieved using a gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). novoprolabs.com TFA helps to sharpen the peaks and improve separation by forming ion pairs with the basic residues (arginine) in the peptide. novoprolabs.com The purity of the collected fractions is then assessed by analytical RP-HPLC. thermofisher.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to assess the oligomerization state of the peptide. nih.gov While primarily used for larger molecules, it can be valuable in identifying and removing any aggregated forms of the cyclic peptide that may have formed during synthesis or storage. nih.gov

A novel mixed-mode approach combining hydrophilic interaction chromatography (HILIC) with cation-exchange chromatography (CEX) has also shown potential as a complementary technique to RP-HPLC for peptide separations. nih.gov

Table 1: Chromatographic Purification and Analysis of cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

Technique Principle of Separation Typical Stationary Phase Mobile Phase Composition Application
RP-HPLC Hydrophobicity C18 silica Acetonitrile/Water gradient with 0.1% TFA Primary purification and purity assessment
SEC Molecular Size Porous polymer or silica Aqueous buffer Analysis of aggregation state
HILIC/CEX Hydrophilicity and Net Charge Strong cation-exchange column Acetonitrile/Water gradient with salt Orthogonal purification method

Beyond chromatographic purity, confirming the correct three-dimensional structure is crucial. Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique for assessing the secondary structure and conformational integrity of peptides.

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right-handed circularly polarized light. The resulting spectrum provides a fingerprint of the peptide's secondary structure elements, such as β-turns and random coils. For a cyclic peptide like cyclo[2Nal-Pro-D-Tyr-Arg-Arg], which is constrained in its conformational freedom, CD spectroscopy can confirm if the synthesized peptide has folded into its intended, biologically active conformation. For instance, studies on other cyclic peptides have used CD analysis to reveal predominantly random coil structures with significant β-hairpin character around specific motifs like D-Pro-L-Pro. researchgate.net The incorporation of D-amino acids and cyclization are known to increase structural stability and affinity. mdpi.com

Advanced Chromatographic Techniques (e.g., RP-HPLC, SEC)

Regioselective Chemical Modifications and Analog Preparation

To probe the function and structure of cyclo[2Nal-Pro-D-Tyr-Arg-Arg], specific chemical modifications are introduced. These include isotopic labeling for mechanistic studies and side-chain functionalization for conjugation to other molecules.

Isotopically labeled versions of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] are invaluable tools for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based studies.

Stable Isotope Labeling: This involves incorporating amino acids containing stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (D) into the peptide sequence during solid-phase peptide synthesis (SPPS). isotope.com For example, isotopically labeled Arginine (¹³C₆, ¹⁵N₄-L-Arg) or Tyrosine can be used. isotope.com These labeled peptides allow for detailed conformational analysis in solution using NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), to determine inter-proton distances and define the three-dimensional structure. nih.gov They are also used as internal standards for quantitative mass spectrometry assays.

Table 2: Common Isotopes Used in Peptide Labeling

Isotope Natural Abundance (%) Application in Peptide Studies
¹³C 1.1 NMR, Mass Spectrometry
¹⁵N 0.37 NMR, Mass Spectrometry
Deuterium (D) 0.015 NMR (simplification of spectra), Mass Spectrometry

The side chains of the amino acid residues in cyclo[2Nal-Pro-D-Tyr-Arg-Arg] offer points for chemical modification and conjugation to other molecules, such as imaging agents or drugs.

Side-Chain Modification: The guanidinium group of arginine and the phenolic hydroxyl group of tyrosine are primary targets for functionalization. However, regioselective modification can be challenging due to the presence of two arginine residues. Strategies often involve using protecting groups during synthesis to leave a specific site available for modification. For instance, the side chain of one arginine residue could be protected with a group that is stable under the conditions used to deprotect the other arginine's side chain.

Conjugation Strategies: Once a functional group is selectively introduced or deprotected, various conjugation chemistries can be employed. google.com

Amide Bond Formation: A common strategy involves coupling a carboxylic acid-containing molecule to a free amine on the peptide, or vice versa, using standard peptide coupling reagents. cpcscientific.com

Click Chemistry: The introduction of an azide or alkyne group onto the peptide allows for highly efficient and specific conjugation to a molecule containing the corresponding reactive partner via copper-catalyzed azide-alkyne cycloaddition (CuAAC). cpcscientific.com

Thioether Ligation: If a cysteine residue were incorporated into an analog, its thiol group could be selectively reacted with a maleimide (B117702) or haloacetyl-functionalized molecule. cpcscientific.com

These conjugation strategies are used to attach a variety of moieties, including:

Chelating agents (e.g., DOTA, NOTA) for radiolabeling with metals for PET imaging or radiotherapy. cpcscientific.comsnmjournals.org

Fluorescent dyes for in vitro and in vivo imaging. biomatik.com

Polyethylene glycol (PEG) chains to improve pharmacokinetic properties. mdpi.com

Conformational Analysis and Structural Elucidation of Cyclo 2nal Pro D Tyr Arg Arg

Experimental Determination of Solution Conformation

The conformation of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] in a solution environment, which often mimics its state in biological systems, would be investigated using advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For a cyclic peptide, a series of experiments would be necessary to piece together the conformational puzzle.

Two-dimensional NMR experiments are crucial for assigning the signals from all the hydrogen atoms in the molecule and for determining their spatial relationships.

TOCSY (Total Correlation Spectroscopy) would be used to identify the hydrogen atoms that belong to the same amino acid residue by revealing through-bond correlations. For instance, it would allow for the tracing of connections from the amide proton to the alpha-proton and then to the side-chain protons for each of the 2Nal, Pro, D-Tyr, and two Arg residues.

A hypothetical table of key NOE contacts that would be sought for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is presented below. The presence and intensity of these contacts would be essential for defining the peptide's conformation.

Table 1: Hypothetical Key Inter-residue NOE Contacts for Structural Determination

Proton 1 Proton 2 Structural Implication
2Nal NH Pro Hα Defines the 2Nal-Pro peptide bond geometry
Pro Hα D-Tyr NH Defines the Pro-D-Tyr peptide bond geometry
D-Tyr NH Arg(4) NH Defines the D-Tyr-Arg(4) peptide bond geometry
Arg(4) NH Arg(5) NH Defines the Arg(4)-Arg(5) peptide bond geometry
Arg(5) NH 2Nal NH Confirms the cyclic nature of the peptide
2Nal side chain Arg(5) side chain Potential tertiary fold interaction

This table is illustrative and based on general principles of peptide NMR. No experimental data for this specific compound has been found.

The precise chemical shifts of the protons, particularly the alpha-protons (Hα), can provide initial clues about the secondary structure. Deviations from "random coil" chemical shifts are indicative of ordered structures like β-turns or helical segments. nih.gov

Furthermore, the ³J(HNHα) coupling constant, which is the coupling between the amide proton (NH) and its own Hα, is related to the backbone dihedral angle φ (phi) through the Karplus equation. Measuring these coupling constants for each residue (except proline) would provide constraints on the backbone conformation.

Table 2: Hypothetical ³J(HNHα) Coupling Constants and Inferred Torsional Angles

Residue ³J(HNHα) (Hz) Inferred φ Angle Range (degrees)
2Nal - -
D-Tyr - -
Arg(4) - -

No experimental values for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] are available in the public domain.

Studying the NMR spectra at different temperatures can reveal information about the stability of intramolecular hydrogen bonds. Amide protons involved in strong hydrogen bonds tend to have a smaller change in chemical shift with temperature (a smaller temperature coefficient) compared to those exposed to the solvent. This analysis would be critical in identifying the hydrogen bonding network that stabilizes the peptide's conformation. Similarly, changing the solvent could reveal the robustness of the peptide's fold.

Analysis of Chemical Shifts and Coupling Constants for Backbone Torsional Angles

Solid-State Structural Determination: X-ray Crystallography

To date, no crystal structure for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] has been deposited in the Protein Data Bank or reported in the literature. X-ray crystallography provides the most precise, atomic-resolution picture of a molecule's conformation, but it requires the molecule to first be grown into a well-ordered single crystal.

If a crystal were obtained, X-ray diffraction analysis would yield a detailed three-dimensional model of the peptide, showing the precise arrangement of all atoms, the backbone conformation, the orientation of the side chains, and any intramolecular hydrogen bonds. This solid-state structure would then be compared with the solution conformation determined by NMR to understand the molecule's conformational flexibility.

Influence of Amino Acid Residues on the Conformational Landscape

Role of 2-Naphthylalanine (2Nal) in Aromatic Interactions and Hydrophobicity

The incorporation of 2-Naphthylalanine (2Nal), a non-canonical amino acid, significantly influences the peptide's conformation through aromatic interactions and increased hydrophobicity. nih.govresearchgate.net The extended aromatic system of the naphthyl group, larger than that of natural aromatic amino acids like phenylalanine or tyrosine, enhances the potential for π-π stacking and other non-covalent interactions. These interactions can occur with other aromatic residues or with the peptide backbone itself, contributing to the stabilization of specific folded structures.

The significant hydrophobicity of the 2Nal side chain is a critical factor in the peptide's interaction with its environment. nih.gov In aqueous solutions, the hydrophobic effect drives the 2Nal residue to shield itself from the solvent, often by burying it within the core of the peptide or by mediating interactions with hydrophobic regions of target macromolecules. This property is crucial for membrane interactions, as the naphthyl group can partition into the lipid bilayer, a key step in the mechanism of action for many bioactive peptides. researchgate.net The substitution of tryptophan with 2-naphthylalanine in some peptide analogues has been shown to improve antimicrobial activity, underscoring the importance of this residue's hydrophobicity and aromatic character. researchgate.net

Impact of Proline (Pro) on Ring Conformation and Turn Induction

Proline's unique cyclic structure, with its side chain covalently bonded to the backbone nitrogen, imposes significant conformational rigidity on the peptide. This inherent constraint reduces the flexibility of the peptide backbone at the proline residue, limiting the possible values of the phi (φ) torsion angle. This rigidity is instrumental in inducing and stabilizing specific secondary structures, particularly β-turns. researchgate.netchemrxiv.org

Stereochemical and Conformational Constraints Imposed by D-Tyrosine (D-Tyr)

The inclusion of a D-amino acid, specifically D-Tyrosine (D-Tyr), introduces a significant stereochemical perturbation to the peptide backbone. While L-amino acids naturally favor right-handed helical structures, the presence of a D-amino acid can disrupt these conformations and promote the formation of alternative structures, such as specific types of β-turns or left-handed helices. unc.edu This stereochemical inversion at the α-carbon of tyrosine alters the spatial orientation of its phenolic side chain relative to the peptide backbone.

This altered stereochemistry imposes unique conformational constraints that can lead to a more stabilized and defined three-dimensional structure. rsc.org The incorporation of D-amino acids is a well-established strategy to increase the proteolytic stability of peptides, as they are less readily recognized by endogenous proteases. researchgate.net Furthermore, the specific conformation induced by the D-Tyr residue can be critical for high-affinity binding to biological targets. uni-regensburg.de The hydroxyl group of the D-Tyr side chain can also participate in hydrogen bonding, further stabilizing the peptide's conformation and potentially interacting with its target receptor. rsc.org Studies on cyclic dipeptides have shown that the stereochemistry (L vs. D) of tyrosine residues significantly impacts the conformational landscape, with different stable conformers being observed for diastereomers. rsc.org

Contributions of Arginine (Arg) Residues to Conformational Stability and Dynamics

The two arginine (Arg) residues contribute significantly to the conformational properties of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] through their long, flexible, and positively charged side chains. The guanidinium (B1211019) group of arginine is protonated at physiological pH, making these residues key mediators of electrostatic interactions. These interactions can occur with negatively charged residues on a target receptor or with the negatively charged head groups of phospholipids (B1166683) in cell membranes. researchgate.net

Molecular Recognition and Ligand Target Interactions of Cyclo 2nal Pro D Tyr Arg Arg

Biochemical Characterization of Binding Affinity and Selectivity

The initial step in characterizing a ligand's interaction with its receptor is to quantify its binding affinity and selectivity. This is typically achieved through a combination of binding assays and biophysical techniques.

Quantitative Receptor Binding Assays (e.g., Competitive Radioligand Binding)

Competitive radioligand binding assays are a cornerstone for determining the affinity of a ligand for a receptor. Current time information in Bangalore, IN. In this method, an unlabeled compound of interest is used to compete with a radiolabeled ligand for binding to a receptor preparation, which can be in the form of a membrane homogenate or whole cells. Current time information in Bangalore, IN. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be converted to an inhibition constant (Ki), which reflects the binding affinity of the ligand for the receptor.

While direct binding data for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is not extensively reported in publicly available literature, significant insights can be drawn from structure-activity relationship (SAR) studies on closely related analogs. A key parent compound in this class is FC131 , which has the sequence cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-). FC131 is a potent and selective antagonist for the CXC chemokine receptor 4 (CXCR4). creative-peptides.com In competitive binding assays using the natural ligand, ¹²⁵I-labeled stromal cell-derived factor-1 (SDF-1), as the radioligand, FC131 demonstrated a very high affinity for CXCR4, with a reported IC₅₀ value of 4.5 nM.

The primary structural difference between FC131 and the compound of interest, cyclo[2Nal-Pro-D-Tyr-Arg-Arg], is the substitution of the Glycine (B1666218) (Gly) residue with a Proline (Pro) residue. SAR studies on the FC131 scaffold have revealed that this particular substitution is critical and dramatically alters receptor selectivity.

Table 1: Comparative Binding Affinities of Related Cyclic Pentapeptides

CompoundSequenceTarget ReceptorIC₅₀ (nM)
FC131cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-)CXCR44.5
FC131 analog (1e)cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-L-Pro-)CXCR725

This table is interactive. You can sort and filter the data.

A study specifically investigating the replacement of Glycine with L-Proline in the FC131 scaffold found that this modification switched the receptor preference from CXCR4 to another chemokine receptor, CXCR7 (also known as ACKR3). acs.orgresearchgate.net The resulting compound, with an L-Proline at position 5, exhibited potent and selective binding to CXCR7. acs.orgresearchgate.net This suggests that cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is likely to have a higher affinity for CXCR7 than for CXCR4.

Kinetic and Thermodynamic Analysis of Binding (e.g., SPR, ITC)

Beyond equilibrium binding affinity, a deeper understanding of ligand-receptor interactions can be gained by studying the kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy) of binding. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for this purpose.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (e.g., the cyclic peptide) to a ligand (e.g., the receptor immobilized on a sensor chip) in real-time. This allows for the determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). The ratio of these constants (kₔ/kₐ) provides the equilibrium dissociation constant (Kd), a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon molecular interaction. researchgate.net In a typical ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. researchgate.net The resulting heat, which can be either released (exothermic) or absorbed (endothermic), is measured. researchgate.net This allows for the direct determination of the binding affinity (Ka, the inverse of Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). researchgate.net From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. researchgate.net

Identification and Characterization of Putative Molecular Targets

The biological effects of a compound are dictated by its interaction with specific molecular targets. For cyclic peptides like cyclo[2Nal-Pro-D-Tyr-Arg-Arg], GPCRs are a primary focus of investigation.

Exploration of G-Protein Coupled Receptors (GPCRs) as Targets

GPCRs represent the largest family of membrane receptors in the human genome and are the targets of a significant portion of all approved drugs. nih.govnih.gov They are involved in a vast array of physiological processes, making them attractive targets for therapeutic intervention. nih.govnih.gov The chemokine receptor subfamily, which includes CXCR4 and CXCR7, plays crucial roles in immune cell trafficking, inflammation, and cancer metastasis. creative-peptides.comkyoto-u.ac.jp

As discussed, the structural scaffold of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is closely related to potent CXCR4 antagonists. creative-peptides.com The parent compound, FC131, was identified through the screening of cyclic pentapeptide libraries and is a highly potent and selective antagonist of CXCR4. creative-peptides.com However, the substitution of the Glycine residue in FC131 with L-Proline, a key feature of cyclo[2Nal-Pro-D-Tyr-Arg-Arg], has been shown to pivot the compound's selectivity towards CXCR7. acs.orgresearchgate.net This selectivity switch is a fascinating example of how a subtle structural modification can dramatically alter the molecular recognition properties of a ligand. Therefore, the primary putative GPCR target for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is likely CXCR7. Further SAR studies led to the identification of FC313 [cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-L-Pro-)], a potent CXCR7 ligand that recruits β-arrestin to the receptor. acs.orgresearchgate.net

Target Deconvolution Methodologies (e.g., Affinity Proteomics)

When the target of a compound is unknown, or to identify potential off-target effects, various target deconvolution strategies can be employed. These methods aim to identify the specific proteins that a compound interacts with in a complex biological sample.

Affinity proteomics is a powerful approach that utilizes a modified version of the compound of interest as a "bait" to "fish out" its binding partners from a cell lysate or tissue extract. The bait is typically immobilized on a solid support, such as beads, and incubated with the proteome. Proteins that bind to the bait are then isolated, identified, and quantified, often using mass spectrometry.

Other methods, such as the Cellular Thermal Shift Assay (CETSA), rely on the principle that a ligand binding to its target protein can alter the protein's thermal stability. By heating cell lysates or intact cells to various temperatures in the presence or absence of the compound, and then quantifying the amount of soluble protein remaining, it is possible to identify proteins that have been stabilized by ligand binding.

Structural Basis of Ligand-Receptor Complex Formation

Understanding the three-dimensional structure of a ligand-receptor complex at the atomic level is the ultimate goal for elucidating the mechanism of molecular recognition and for guiding rational drug design.

While a crystal structure of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] in complex with its receptor is not available, molecular modeling and docking studies of its parent compound, FC131, with CXCR4 provide significant insights. These studies, often guided by the crystal structure of CXCR4 in complex with another cyclic peptide antagonist, CVX15, have built a detailed model of the binding interactions.

In these models, the key interactions for FC131 with CXCR4 are:

The two arginine residues forming salt bridges with acidic residues in the receptor's binding pocket, such as Asp171 and Asp262.

The naphthylalanine (Nal) residue fitting into a hydrophobic pocket within the transmembrane domains of the receptor.

For the proline-containing analog that targets CXCR7, molecular modeling studies have also been conducted. acs.org These models suggest that the binding mode and the key interactions of the pharmacophoric groups (the phenol (B47542) of D-Tyr, the two guanidinium (B1211019) groups of the Arg residues, and the naphthalene (B1677914) of 2Nal) are partially conserved between the two receptors. acs.org The conformational restriction imposed by the proline residue is thought to be a key determinant in shifting the selectivity from CXCR4 to CXCR7. acs.orgresearchgate.net These computational models provide a valuable framework for understanding the structural basis of the ligand-receptor interactions and for the future design of even more potent and selective ligands.

Co-crystallization and X-ray Diffraction of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] with Target Proteins

While specific co-crystallization and X-ray diffraction data for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] with the CXCR4 receptor are not extensively detailed in publicly available peer-reviewed literature, the structural basis for its interaction can be inferred from its constituent amino acids and their known roles in ligand binding. vulcanchem.com The design of the peptide suggests a specific binding mode within the receptor pocket.

The proline residue's rigid pyrrolidine (B122466) ring is critical for inducing a β-turn conformation, a common structural motif in cyclic peptides that stabilizes the backbone and orients the side chains for optimal receptor interaction. vulcanchem.com The inclusion of a D-Tyrosine (D-Tyr) residue is a strategic modification intended to increase resistance to proteolytic degradation, thereby enhancing the peptide's metabolic stability. vulcanchem.com

The key interactions with the CXCR4 receptor are believed to be driven by the other residues. vulcanchem.com The 2-naphthylalanine (2Nal) residue provides a large hydrophobic anchor that likely interacts with the transmembrane domain of the receptor. vulcanchem.com The two consecutive arginine (Arg) residues contribute cationic guanidinium groups, which are proposed to form strong electrostatic interactions with negatively charged residues in the extracellular loops of the CXCR4 receptor. vulcanchem.com These interactions are thought to be responsible for displacing the natural ligand, stromal cell-derived factor 1 (SDF-1), from the binding pocket. vulcanchem.com

Table 1: Inferred Molecular Interactions of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] with CXCR4

Peptide ResiduePositionPostulated Role in InteractionStructural Impact
2Nal1Hydrophobic anchorBinds to the CXCR4 transmembrane domain. vulcanchem.com
Pro2Conformational rigidityInduces and stabilizes a β-turn structure. vulcanchem.com
D-Tyr3Protease resistanceEnhances metabolic stability of the peptide. vulcanchem.com
Arg-Arg4-5Electrostatic bindingForms ionic bonds with negatively charged receptor residues. vulcanchem.com

Solution-State NMR for Ligand-Bound Conformations and Interaction Mapping

Table 2: Summary of Conformational Features from NMR Studies

Conformational FeatureDescriptionFunctional Implication
Compact StructureThe peptide backbone folds into a condensed and well-defined shape. vulcanchem.comContributes to overall stability and favorable binding entropy.
Solvent-Exposed Arg-Arg MotifThe guanidinium side chains of the two arginine residues are oriented away from the peptide core and are accessible to the solvent. vulcanchem.comFacilitates direct electrostatic interaction with the CXCR4 binding pocket. vulcanchem.com
β-Turn ConformationThe presence of Proline induces a stable turn in the peptide backbone. vulcanchem.comOrients the pharmacophoric residues for optimal receptor engagement. vulcanchem.com

Specificity Profiling Across Related Receptor Subtypes or Isoforms

The specificity of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] has been primarily characterized against its main target, the CXCR4 receptor. vulcanchem.com In competitive binding assays, the compound has demonstrated potent antagonist activity. vulcanchem.com Its inhibitory concentration (IC50) against CXCR4 was determined to be 12 nM. vulcanchem.com This indicates a high affinity for the receptor, reportedly higher than that of AMD3100 (Plerixafor), a known CXCR4 antagonist used in clinical settings, which has a reported IC50 of 34 nM. vulcanchem.com

Detailed specificity profiling data against a broad panel of other chemokine receptors or related G protein-coupled receptor subtypes are not widely available in the public domain. Such studies would be necessary to fully establish its selectivity profile and to rule out significant off-target activities.

Table 3: Reported Antagonist Potency of cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

Target ReceptorReported IC50 (nM)Reference Compound (IC50, nM)
CXCR412 vulcanchem.comAMD3100 (34) vulcanchem.com

Structure Activity Relationship Sar Studies of Cyclo 2nal Pro D Tyr Arg Arg and Its Analogs

Design and Synthesis of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] Analogs

The synthesis of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] and its analogs is primarily achieved through solid-phase peptide synthesis (SPPS). vulcanchem.com This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. Key steps in the synthesis include the use of Fmoc-protected amino acids and protecting groups for reactive side chains, such as Pbf for arginine, to prevent unwanted reactions. vulcanchem.com The final cyclization step, forming the macrocyclic structure, is often performed on the resin using coupling agents like PyBOP. vulcanchem.com

For instance, in a related cyclic pentapeptide antagonist, FC131 (cyclo(-Arg-Arg-2-Nal-Gly-D-Tyr-)), SAR studies have highlighted the importance of specific residues. researchgate.netresearchgate.net The Arg-Arg-2-Nal sequence has been identified as a key recognition motif. researchgate.net Studies on other cyclic peptides have also shown that substitutions at specific positions can convert an agonist into an antagonist. uq.edu.au For example, replacing a residue with a bulkier, more aromatic molecule like Tryptophan (Trp) can reduce agonist activity. uq.edu.au

A double simultaneous substitution strategy has also been employed to diversify peptide scaffolds, concurrently introducing natural and unnatural amino acids at various positions. nih.gov This approach has proven effective in altering receptor potency and selectivity. nih.gov

The stereochemistry of the amino acid residues is a critical determinant of a peptide's conformation and, consequently, its biological activity. ucsb.eduajinomoto.com Most naturally occurring amino acids are of the L-configuration. unc.edu The incorporation of D-amino acids, which are non-superimposable mirror images of their L-counterparts, can confer resistance to enzymatic degradation and influence the peptide's three-dimensional structure. unc.edumdpi.com

In cyclo[2Nal-Pro-D-Tyr-Arg-Arg], the presence of a D-Tyrosine (D-Tyr) residue is a deliberate modification aimed at increasing metabolic stability by resisting proteolytic enzymes. vulcanchem.com The specific arrangement of D- and L-amino acids is crucial for maintaining the desired bioactive conformation. For example, in the development of opioid peptide analogs, the D-configuration at the second position of dermorphin (B549996) is critical for its MOR agonist activity. mdpi.com The strategic placement of D-amino acids can lead to more potent and stable therapeutic candidates. unc.edu

To further explore the chemical space and improve pharmacological properties, researchers have incorporated non-canonical amino acids (ncAAs) into the cyclo[2Nal-Pro-D-Tyr-Arg-Arg] framework. biorxiv.org Non-canonical amino acids are those not among the 20 standard proteinogenic amino acids and can introduce novel side chains, backbone modifications, or stereochemistries. mdpi.com

The 2-naphthylalanine (2Nal) residue in cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is an example of a non-canonical amino acid that enhances hydrophobic interactions with its target receptor. vulcanchem.com Other modifications can include altering the peptide backbone with β- or γ-amino acids or introducing proline analogs to induce specific conformational constraints. mdpi.com The use of ncAAs can significantly enhance properties like stability against proteases and bioavailability. biorxiv.org Computational methods are increasingly being used to predict the structures of cyclic peptides containing ncAAs. acs.orgbiorxiv.org

The size and flexibility of the macrocyclic ring are critical parameters that influence the binding affinity and selectivity of cyclic peptides. rsc.org Modifications to the scaffold of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] can involve altering the number of amino acid residues, thereby changing the ring size, or introducing different types of linkages to form the cyclic structure.

Studies on other cyclic peptide systems have demonstrated that even subtle changes in ring size can have a significant impact on activity. rsc.org For example, in a series of cyclic bradykinin (B550075) antagonists, derivatives with 18- and 17-membered rings showed improved receptor affinity and potency. rsc.org The synthesis of diverse macrocyclic libraries with varying scaffolds and substituents allows for the systematic exploration of these parameters to identify optimal structures for therapeutic applications. researchgate.netchimia.ch

Chiral Pool Modifications and Non-Canonical Amino Acid Insertions

Elucidation of Key Pharmacophoric Elements and Their Spatial Arrangement

A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with its biological target. For cyclo[2Nal-Pro-D-Tyr-Arg-Arg], understanding its pharmacophore is essential for designing more effective analogs.

Through extensive SAR studies, specific residues within the cyclo[2Nal-Pro-D-Tyr-Arg-Arg] sequence have been identified as being crucial for its binding and selectivity.

2-Naphthylalanine (2Nal): The bulky, hydrophobic 2Nal residue at position 1 acts as a hydrophobic anchor, believed to interact with a transmembrane domain of its target receptor. vulcanchem.com

Proline (Pro): The rigid pyrrolidine (B122466) ring of proline at position 2 induces a β-turn conformation, which is critical for stabilizing the cyclic structure and properly orienting the other pharmacophoric groups. vulcanchem.com

Arginine (Arg): The two arginine residues at positions 4 and 5 are key for electrostatic interactions. Their positively charged guanidinium (B1211019) groups are thought to interact with negatively charged residues in the extracellular loops of the target receptor. vulcanchem.com The Arg-Arg motif is considered a critical part of the recognition sequence. researchgate.net

The spatial arrangement of these key residues, dictated by the cyclic backbone and the stereochemistry of the amino acids, defines the pharmacophore of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] and is fundamental to its biological activity.

Importance of Specific Side Chain Orientations and Interactions

The biological activity of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] and its analogs is profoundly influenced by the specific orientation of its amino acid side chains and their interactions with the target receptor. Structure-activity relationship (SAR) studies have highlighted the critical roles of the aromatic and basic residues in defining the potency and selectivity of these cyclopentapeptides.

The aromatic residue at position 3, 3-(2-naphthyl)alanine (2Nal), is particularly sensitive to substitution. uit.no Research indicates that the distal aromatic ring of the 2Nal side chain is essential for maintaining high antagonistic potency. uit.no Analogs where 2Nal is replaced by other aromatic residues, such as 3-(1-naphthyl)alanine (1-Nal), or residues with small, medium, or large side chains, consistently show reduced activity. uit.no This suggests that the specific shape and electronic properties of the 2-naphthyl group are optimized for interaction with a corresponding hydrophobic pocket in the receptor. Molecular docking studies support this, indicating that the 2Nal side chain fits snugly into a specific subsite of the receptor. uit.no

The D-Tyrosine (D-Tyr) residue at position 5 also contributes to the molecule's activity, although its side chain is considered more dispensable than that of 2Nal. uit.no While the native D-Tyr contributes to high potency, replacing it with conformationally constrained analogs leads to a significant decrease in activity. uit.no Interestingly, substituting D-Tyr with a simple Glycine (B1666218) (Gly) residue results in only a modest 13-fold reduction in potency, indicating that while the D-Tyr side chain contributes to binding, it is not an absolute requirement for receptor antagonism. uit.no This suggests that the primary role of this position may be more related to maintaining an optimal backbone conformation rather than direct side chain interaction with the receptor.

Role of Backbone Conformation in Modulating Biological Activity

The cyclic nature of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] inherently restricts its conformational flexibility, which is a key factor in its biological activity. researchgate.netgoogle.com This conformational constraint helps to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its receptor. researchgate.net The peptide backbone's geometry dictates the spatial presentation of the critical side chains (2Nal, Arg, Arg, and D-Tyr), ensuring they are correctly oriented for optimal receptor interaction. nih.govcore.ac.uk

The inclusion of a Proline (Pro) residue and a D-amino acid (D-Tyr) is a common strategy in peptide design to induce specific turns and stabilize the backbone conformation. researchgate.net In cyclic peptides, these elements can help to define a more rigid structure. For instance, a D-Pro-L-Pro motif is known to favor the formation of β-hairpin structures, which can be crucial for membrane binding and cell penetration. researchgate.net While the specific secondary structure of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is not explicitly detailed in the provided context, the principles of conformational constraint via cyclization and the use of specific amino acids like Proline and D-isomers are fundamental to its function. researchgate.netresearchgate.net

Studies on other cyclic peptides have demonstrated that even subtle changes in the backbone can lead to significant alterations in biological activity. nih.gov For example, introducing stereochemically constrained amino acids can shift the conformational equilibrium towards either an extended or a folded state, which can dramatically impact potency. nih.govcore.ac.uk In some cases, a more extended conformation is preferred for receptor binding, while in others, a compact, turn-like structure is more active. nih.gov This underscores the importance of the backbone in establishing the correct topography of the side chains for effective interaction with the receptor. core.ac.uk The rigidity imparted by the cyclic structure and specific residues helps to maintain this optimal topography, leading to high-affinity binding. researchgate.netresearchgate.net

Quantitative Correlation of Structural Changes with Binding Affinity and Molecular Response

Structure-activity relationship (SAR) studies on analogs of the parent cyclopentapeptide provide quantitative insights into how specific structural modifications impact binding affinity and biological response. The data is often presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which measure the concentration of a compound required to elicit 50% of the maximum biological response or to inhibit a biological process by 50%, respectively.

Systematic modifications of the amino acid residues in the parent cyclopentapeptide scaffold have yielded valuable quantitative data. For instance, substitutions at the 2-Nal position have a pronounced effect on antagonistic potency.

AnalogModification at Position 3EC50 (μM)
Parent Peptide (with 2-Nal)2-Nal0.40 uit.no
Analog with 1-Nal1-NalSignificantly reduced activity uit.no

Similarly, alterations at the D-Tyr position (position 5) have been quantified, demonstrating the relative importance of this residue's side chain.

AnalogModification at Position 5EC50 (μM)
Parent Peptide (with D-Tyr)D-Tyr0.40 uit.no
Analog 14D-Phe0.85 uit.no
Analog 22GlySignificantly reduced activity uit.no
Analog 21D-Ala51 uit.no
Analog 16D-Tic25 uit.no
Analog 17trans-Ppr35 uit.no
Analog 18cis-Ppr37 uit.no
Analog 15Aic74 uit.no
Analog 19D-Pic> 100 uit.no
Analog 20D-Pro> 100 uit.no

These quantitative data sets are crucial for developing Quantitative Structure-Activity Relationship (QSAR) models. While a full QSAR model for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is not available in the provided search results, the compiled data represents the foundational information required for such an analysis. These models aim to correlate physicochemical properties (like hydrophobicity, electronic effects, and steric parameters) of the substituted side chains with their observed biological activity. The ultimate goal is to predict the potency of novel analogs before their synthesis, thereby streamlining the drug discovery process.

Mechanisms of Biological Action of Cyclo 2nal Pro D Tyr Arg Arg at the Cellular and Molecular Level

Investigation of Intracellular Signaling Pathways Activated by Target Engagement

G-Protein Signaling Modulation (e.g., cAMP, IP3/DAG, β-Arrestin Recruitment)

The engagement of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] with its target receptor is anticipated to initiate a distinct signaling cascade. Unlike the conventional chemokine receptor CXCR4, which couples to Gαi proteins to inhibit cyclic adenosine (B11128) monophosphate (cAMP) formation and trigger calcium mobilization, CXCR7 is an atypical chemokine receptor. nih.govtandfonline.com A defining characteristic of CXCR7 is its inability to mediate classical G-protein-dependent signaling. researchgate.netpnas.org Instead, it functions as a biased receptor, primarily signaling through the recruitment of β-arrestin. pnas.orgmdpi.comnih.gov

Upon ligand binding, CXCR7 undergoes a conformational change that facilitates its interaction with β-arrestin 2. nih.govaai.org This recruitment has been quantified for several proline-containing cyclic pentapeptides that are structural analogs of cyclo[2Nal-Pro-D-Tyr-Arg-Arg]. For instance, the compound FC313, which shares the D-Tyr-Arg-Nal-Pro motif, is a potent inducer of β-arrestin recruitment to CXCR7. acs.orgresearchgate.net This signaling modality classifies ligands like cyclo[2Nal-Pro-D-Tyr-Arg-Arg] as biased agonists, activating one pathway (β-arrestin) while having no effect on G-protein-mediated pathways.

The table below presents data on the β-arrestin recruitment activity for analogous CXCR7 ligands.

Table 1: β-Arrestin Recruitment Activity of Cyclic Pentapeptide CXCR7 Ligands

Compound Sequence Target Receptor Assay Result (EC₅₀) Reference
FC313 cyclo(-D-Tyr-L-Arg-L-MeArg-L-Nal-L-Pro-) CXCR7 β-Arrestin2 Recruitment (BRET) 0.095 µM acs.orgmdpi.com
Analog of FC313 cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-L-Pro-) CXCR7 β-Arrestin2 Recruitment (BRET) 0.49 µM mdpi.com
VUF11207 (Small Molecule) CXCR7 β-Arrestin2 Recruitment Low nM mdpi.com
CXCL12 (Natural Ligand) CXCR7 β-Arrestin2 Recruitment (BRET) 0.014 µM mdpi.com

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Receptor Internalization and Trafficking Dynamics

A primary consequence of β-arrestin recruitment is the internalization of the receptor-ligand complex. aai.org For CXCR7, this process is robust and can even occur constitutively to some extent. frontiersin.org The binding of an agonist like cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is expected to significantly enhance the rate of CXCR7 internalization. aai.orgfrontiersin.org This mechanism allows CXCR7 to act as a "scavenger" or "decoy" receptor, internalizing and clearing the shared natural ligand, CXCL12, from the extracellular environment, thereby modulating the availability of CXCL12 for CXCR4. aacrjournals.org

Studies using advanced techniques like Diffusion-Enhanced Resonance Energy Transfer (DERET) have quantified the internalization kinetics of both CXCR4 and CXCR7 upon stimulation with CXCL12. While CXCR4 internalization is strictly ligand-dependent, CXCR7 shows a high degree of ligand-independent internalization which is further accelerated by CXCL12. frontiersin.org Antagonists of CXCR4, such as AMD3100, can effectively block CXCL12-induced internalization of CXCR4. frontiersin.orgplos.org Similarly, CXCR7-selective ligands are expected to modulate its trafficking dynamics.

Table 2: Ligand-Induced Internalization of CXCR4 and CXCR7

Receptor Ligand (Concentration) Assay Key Finding Reference
ST-CXCR4 CXCL12 (200 nM) DERET Significant increase in internalization compared to non-stimulated cells. frontiersin.org
ST-CXCR7 CXCL12 (200 nM) DERET Accelerated internalization compared to already high constitutive rate. frontiersin.org
ST-CXCR4 CXCL12 + AMD3100 DERET Inhibition of CXCL12-induced internalization. frontiersin.org
CXCR4 CXCL12 Flow Cytometry Dose-dependent internalization upon CXCL12 stimulation. plos.org

DERET (Diffusion-Enhanced Resonance Energy Transfer) is an assay to monitor receptor internalization.

Cross-Talk with Other Signaling Networks

The activation of the CXCR7/β-arrestin pathway serves as a node for cross-talk with other critical intracellular signaling networks. A major downstream effector of CXCR7-mediated β-arrestin signaling is the Mitogen-Activated Protein Kinase (MAPK) pathway. mdpi.comfrontiersin.org Upon stimulation by ligands, the CXCR7/β-arrestin complex can act as a scaffold to activate Extracellular signal-Regulated Kinases (ERK1/2). pnas.orgaacrjournals.org This activation of ERK signaling can promote cell survival and proliferation in various cell types, including cancer cells. aacrjournals.orgaacrjournals.org

Furthermore, CXCR7 can form heterodimers with CXCR4, creating a more complex signaling platform. mdpi.com This heterodimerization can alter signaling outcomes, in some cases enhancing β-arrestin recruitment and subsequent MAPK activation, and in other contexts, abrogating CXCR4-mediated G-protein signaling. aacrjournals.orgmdpi.comfrontiersin.org Therefore, a CXCR7-selective ligand like cyclo[2Nal-Pro-D-Tyr-Arg-Arg] could indirectly influence CXCR4 signaling pathways through these cross-talk mechanisms.

Modulation of Cellular Responses Induced by cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

Gene Expression Profiling and Proteomic Changes

While direct gene expression or proteomic studies for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] are not prominently available, research on other potent CXCR4/CXCR7 modulators provides a framework for the expected cellular responses. The inhibition or biased activation of these chemokine receptors can lead to significant reprogramming of gene and protein expression.

For example, treatment of cancer cells with the CXCR4 antagonist LY2510924 resulted in gene expression changes consistent with the loss of CXCL12/CXCR4 signaling, including the attenuation of pro-survival pathways like PI3K/AKT and MAPK. ashpublications.org Another CXCR4 inhibitor, Mavorixafor, was shown to increase the gene expression scores for Interferon-gamma (IFNγ) and a panel of antigen processing and presentation genes in melanoma biopsies, indicating an enhanced anti-tumor immune environment. aacrjournals.org In lymphoma cell lines, CXCR4 antagonists induced the expression of pro-apoptotic genes of the BCL2 family, such as BAK and NOXA, while reducing the expression of genes targeted by the NF-κB pathway. mdpi.com

Proteomic analyses, such as phospho-kinase arrays, have shown that CXCL12 stimulation of CXCR4-expressing cells activates a broad range of kinases, including STAT5, ERK1/2, and Akt, highlighting the pathways that can be inhibited by an antagonist. aacrjournals.org Given the cross-talk between CXCR7 and these pathways, it is plausible that cyclo[2Nal-Pro-D-Tyr-Arg-Arg] would modulate a similar set of gene and protein expression profiles, particularly those downstream of the MAPK/ERK cascade.

Cellular Migration and Adhesion Assays (in vitro)

The CXCL12/CXCR4/CXCR7 axis is a master regulator of cellular migration and chemotaxis. mdpi.com CXCL12 acts as a potent chemoattractant for cells expressing these receptors, guiding processes from stem cell homing to cancer metastasis. tandfonline.com Consequently, one of the most well-characterized functional effects of antagonists for this system is the inhibition of CXCL12-induced cell migration.

Numerous in vitro studies have demonstrated that cyclic peptide antagonists can potently block the migration of various cell types, including lymphocytes and cancer cells, toward a CXCL12 gradient. core.ac.uk For example, the T140 analog, 4F-benzoyl-TN14003, inhibits CXCL12-induced migration of Jurkat cells and mouse splenocytes with sub-nanomolar efficacy. core.ac.uk As a selective CXCR7 ligand, cyclo[2Nal-Pro-D-Tyr-Arg-Arg] could inhibit the migration of cells where CXCR7 plays a cooperative role with CXCR4 in transendothelial migration. aai.org CXCR7 ligands have been shown to be potent inhibitors of this process, in some cases more potent than CXCR4-specific antagonists. aai.org

The axis also regulates cell adhesion, partly through the modulation of integrin expression and function, which is critical for cells to anchor within tissue microenvironments. mdpi.com

Table 3: Inhibition of CXCL12-Induced Cell Migration by Peptide Antagonists

Compound Cell Type Assay Result (IC₅₀) Reference
4F-benzoyl-TN14003 Human Jurkat Cells Chemotaxis Assay 0.65 nM core.ac.uk
4F-benzoyl-TN14003 Mouse Splenocytes Chemotaxis Assay 0.54 nM core.ac.uk
T140 Human MOLT-4 Cells Chemotaxis Assay 1.3 nM core.ac.uk
FC131 Human MOLT-4 Cells Chemotaxis Assay 2.1 nM core.ac.uk

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a given biological process by 50%.

Enzyme Activity Modulation and Pathway Regulation

The biological action of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is understood through its likely interaction with the atypical chemokine receptor 7 (ACKR3), also known as CXCR7. Structure-activity relationship (SAR) studies on related cyclic pentapeptides have demonstrated that the substitution of a glycine (B1666218) (Gly) residue with a proline (Pro) residue can switch receptor selectivity from the C-X-C chemokine receptor type 4 (CXCR4) to CXCR7. researchgate.net Given that cyclo[2Nal-Pro-D-Tyr-Arg-Arg] contains a proline residue within a scaffold of amino acids known to interact with these receptors, its primary target is identified as CXCR7. researchgate.net

Unlike typical G-protein coupled receptors (GPCRs) such as CXCR4, CXCR7 is considered an "atypical" chemokine receptor. Upon ligand binding, it does not primarily couple to G-proteins to activate downstream effectors like adenylyl cyclase or phospholipase C. mdpi.com Instead, the principal mechanism of signal transduction for CXCR7 is the recruitment of β-arrestins. researchgate.netmdpi.com The binding of a ligand like cyclo[2Nal-Pro-D-Tyr-Arg-Arg] would therefore be expected to initiate β-arrestin-mediated signaling.

The recruitment of β-arrestin to the receptor serves as a scaffold to activate various intracellular signaling pathways, thereby regulating cellular processes without direct G-protein involvement. Key pathways modulated by CXCR7 activation via β-arrestin include:

AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth.

MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade, including ERK1/2, is involved in regulating a wide range of cellular functions such as proliferation, gene expression, differentiation, and migration. mdpi.com

Furthermore, CXCR7 can form heterodimers with the CXCR4 receptor. mdpi.com Through this interaction, CXCR7 can modulate the signaling output of CXCR4, for instance, by altering CXCR4-activated calcium signaling. mdpi.com Therefore, while cyclo[2Nal-Pro-D-Tyr-Arg-Arg] may not directly modulate the catalytic activity of a single enzyme, it regulates complex signaling cascades at the pathway level through its action on CXCR7.

Comparative Analysis with Endogenous Ligands or Known Modulators of the Identified Target

The action of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] can be best understood by comparing it with the natural ligands of CXCR7 and with structurally similar synthetic modulators that target related receptors.

Comparative Analysis with Endogenous Ligand CXCL12

The primary endogenous ligand for CXCR7 is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), which also binds to CXCR4. researchgate.net The comparison highlights the specificity of the synthetic peptide's likely signaling mechanism.

Featurecyclo[2Nal-Pro-D-Tyr-Arg-Arg] (Predicted)CXCL12 (Endogenous Ligand)
Molecular Nature Synthetic cyclic pentapeptide68-amino acid chemokine protein uit.no
Receptor Binding Likely selective for CXCR7 researchgate.netBinds to both CXCR4 and CXCR7 (with higher affinity for CXCR7) mdpi.com
Primary Signaling Pathway (via CXCR7) β-arrestin recruitment researchgate.netβ-arrestin recruitment mdpi.com
Primary Signaling Pathway (via CXCR4) Not applicable (likely does not bind)G-protein activation (e.g., Gαi), leading to inhibition of cAMP and activation of MAPK and PI3K-AKT pathways mdpi.com

Comparative Analysis with Known Modulator FC131

A compelling comparison can be made with FC131 [cyclo(-D-Tyr-L-Arg-L-Arg-L-Nal-Gly-)], a well-characterized CXCR4 antagonist from which CXCR7-targeting peptides were developed. researchgate.net The key structural difference—a proline in cyclo[2Nal-Pro-D-Tyr-Arg-Arg] versus a glycine in FC131—is responsible for a dramatic shift in receptor selectivity and function. researchgate.net

Featurecyclo[2Nal-Pro-D-Tyr-Arg-Arg] (Predicted)FC131 [cyclo(D-Tyr-Arg-Arg-2-Nal-Gly)]
Key Structural Difference Contains a Proline residueContains a Glycine residue researchgate.net
Primary Receptor Target CXCR7 (ACKR3) researchgate.netCXCR4 researchgate.netsnmjournals.org
Mechanism of Action Likely CXCR7 agonist/modulator ; recruits β-arrestin to initiate signaling researchgate.netCXCR4 antagonist ; blocks G-protein mediated signaling snmjournals.org
Regulated Pathways Activates β-arrestin-dependent pathways (e.g., AKT, MAPK) mdpi.comInhibits CXCL12-induced signaling through CXCR4 snmjournals.org

This comparative analysis underscores how a subtle modification in the peptide backbone can fundamentally alter its biological target and subsequent cellular response, shifting its function from a CXCR4 antagonist to a CXCR7 modulator.

Computational and Theoretical Studies of Cyclo 2nal Pro D Tyr Arg Arg

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. medchemexpress.com This method is instrumental in understanding the molecular basis of a peptide's biological activity.

Structure-Based Docking Methodologies

Structure-based docking for a peptide like cyclo[2Nal-Pro-D-Tyr-Arg-Arg] would typically involve the crystal structure of its target receptor, for instance, the C-X-C chemokine receptor 4 (CXCR4). The process begins with the generation of a three-dimensional conformation of the peptide. Given the flexibility of cyclic peptides, it is common to generate an ensemble of low-energy conformers using molecular dynamics simulations. nih.gov These conformers are then individually docked into the binding site of the receptor.

Docking programs utilize scoring functions to evaluate the fitness of each docked pose, estimating the binding affinity. These functions account for various non-covalent interactions such as electrostatic interactions, van der Waals forces, and hydrogen bonding. medchemexpress.com For peptides, which often have multiple rotatable bonds and charged residues, accurate charge modeling and flexible docking algorithms that allow for conformational adjustments of both the ligand and receptor side chains are crucial. nih.gov

Prediction of Preferred Binding Poses and Interaction Networks

Based on studies of the analogous cyclic pentapeptide FC131 with the CXCR4 receptor, a plausible binding model for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] can be inferred. The two arginine residues are predicted to be critical for binding, forming strong electrostatic interactions with acidic residues in the receptor's binding pocket. nih.govnih.gov Specifically, the guanidinium (B1211019) groups of the two Arg residues likely interact with key aspartate and glutamate (B1630785) residues within the transmembrane helices of CXCR4, such as Asp171 and Glu288. nih.gov

Peptide Residue Predicted Interacting Receptor Residue (CXCR4) Type of Interaction
Arg (1)Asp171 (TM4), Glu288 (TM7)Electrostatic, Hydrogen Bond
Arg (2)Asp187 (ECL2), Asp97 (TM3)Electrostatic, Hydrogen Bond
2NalHydrophobic pocket (TM5)Van der Waals, Hydrophobic
D-TyrTyr45 (N-terminus), Tyr116 (TM3)Hydrogen Bond, Aromatic
Pro-Backbone conformational constraint

Table 1: Predicted interaction network of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] with the CXCR4 receptor, extrapolated from studies on analogous peptides like FC131.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the conformational dynamics of peptides and their complexes with receptors over time, offering insights that are not available from static docking models. nih.gov

Conformational Sampling of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] in Solution and Membrane Environments

MD simulations of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] in an aqueous solution would reveal its intrinsic conformational preferences. Cyclic peptides often exist as an ensemble of interconverting conformers in solution. digitellinc.comnih.gov The presence of the Pro residue is particularly significant as the X-Pro peptide bond can exist in both cis and trans conformations, leading to a higher number of possible isomers compared to a peptide containing glycine (B1666218) at that position. nih.gov Enhanced sampling techniques, such as replica-exchange MD, are often necessary to adequately sample the conformational space of cyclic peptides due to the high energy barriers between different conformers. biorxiv.org

In a membrane environment, which is relevant for GPCR targets like CXCR4, the peptide's conformation would be influenced by the anisotropic nature of the lipid bilayer. Simulations can track the process of the peptide partitioning from the aqueous phase into the membrane, adopting specific orientations and conformations at the water-membrane interface before engaging with the receptor. researchgate.netacs.org

Ligand-Receptor Binding Dynamics and Allosteric Effects

MD simulations of the cyclo[2Nal-Pro-D-Tyr-Arg-Arg]–CXCR4 complex can illuminate the dynamic nature of their interactions. These simulations can reveal the stability of the predicted hydrogen bonds and salt bridges over time, and identify the role of water molecules in mediating interactions at the binding interface. nih.gov

Furthermore, these simulations can provide insights into potential allosteric effects. The binding of the peptide to the orthosteric site may induce conformational changes in distal parts of the receptor, which can affect its signaling activity. nih.gov For instance, the binding of some antagonists to CXCR4 has been shown to disrupt the formation of receptor dimers, which is linked to its basal activity. pnas.org It has been suggested that ligands that interact with a "minor pocket" in CXCR4 can have allosteric effects. pnas.orgtandfonline.com MD simulations can explore whether cyclo[2Nal-Pro-D-Tyr-Arg-Arg] binding induces such allosteric changes in the receptor's structure and dynamics. elifesciences.orgelifesciences.org

Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy of a ligand to a receptor. researchgate.net These methods calculate the free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation.

The binding free energy (ΔGbind) is calculated as: ΔGbind = Gcomplex - (Greceptor + Gligand)

Each free energy term (G) is composed of: G = EMM + Gsolv - TΔS

Where EMM is the molecular mechanics energy, Gsolv is the solvation free energy, and -TΔS is the conformational entropy term. The solvation free energy is further divided into polar and nonpolar components. medkoo.com

For cyclo[2Nal-Pro-D-Tyr-Arg-Arg] binding to CXCR4, MM/PBSA or MM/GBSA calculations would be performed on snapshots extracted from the MD trajectory of the complex. frontiersin.org These calculations can provide a quantitative estimate of the binding affinity and help to identify the key energetic contributions to binding from different residues. nih.govresearchgate.net

Energy Component Description Predicted Contribution to Binding
ΔEvdwVan der Waals energyFavorable (major contributor)
ΔEelecElectrostatic energyFavorable (major contributor)
ΔGpolarPolar solvation energyUnfavorable
ΔGnonpolarNonpolar solvation energyFavorable
ΔGbind (excluding entropy) Total binding free energy Favorable

Table 2: Representative components of a MM/PBSA binding free energy calculation for a peptide-receptor interaction. The values are qualitative predictions.

Quantum Mechanical (QM) Calculations for Electronic Properties and Interaction Energies

Quantum mechanical calculations are pivotal in elucidating the electronic structure and interaction energies of peptides like cyclo[2Nal-Pro-D-Tyr-Arg-Arg]. These methods provide a detailed picture of the electron distribution, molecular orbitals, and the nature of non-covalent interactions that govern the peptide's conformation and its binding to biological targets.

Detailed research findings from QM studies on analogous cyclic peptides, such as FC131 (cyclo(-L-Arg-L-Arg-L-2-Nal-Gly-D-Tyr-)), have highlighted the critical role of specific residues in receptor binding. For instance, the arginine (Arg) residues, with their positively charged guanidinium groups, and the 2-naphthylalanine (2Nal) residue, with its extended aromatic system, are key pharmacophoric elements. nih.govresearchgate.net QM calculations can quantify the interaction energies of these residues with amino acids in the binding pocket of the CXCR4 receptor. These calculations often involve methods like Density Functional Theory (DFT) to analyze properties such as electrostatic potential surfaces and frontier molecular orbitals (HOMO-LUMO), which are crucial for predicting reactivity and interaction sites.

While specific QM-calculated interaction energy values for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] are not extensively documented in publicly available literature, the principles from related compounds suggest that the interaction is a complex interplay of electrostatic forces, hydrogen bonds, and π-stacking interactions. The D-Tyr residue also contributes to the binding, and its orientation is considered crucial for the antagonistic activity. nih.gov Molecular dynamics (MD) simulations are often combined with QM methods (QM/MM) to explore the conformational landscape and identify the most stable binding poses, which can then be subjected to higher-level QM analysis to refine interaction energies. rsc.orguq.edu.au

Table 1: Key Residues and Their Postulated Interactions from Computational Studies of Analogous CXCR4 Antagonists

Residue in Analog PeptidesPostulated Interacting Partner in CXCR4Type of InteractionReference
Arginine (Arg)Aspartic Acid (e.g., Asp171, Asp187, Asp262), Glutamic Acid (e.g., Glu288)Electrostatic (Salt Bridge), Hydrogen Bonding nih.govnih.gov
2-Naphthylalanine (2Nal)Hydrophobic Pocket (e.g., Trp94, Tyr116)Hydrophobic, π-π Stacking nih.govnih.gov
D-Tyrosine (D-Tyr)Extracellular LoopsHydrogen Bonding, Hydrophobic nih.gov

In Silico Design and Virtual Screening of Novel Analogs and Peptidomimetics

The structural insights gained from computational studies of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] and its relatives have fueled the in silico design and virtual screening of new analogs and peptidomimetics. The goal is to discover novel compounds with improved pharmacological profiles, such as enhanced potency, selectivity, and metabolic stability. researchgate.net

Virtual screening campaigns often start with a pharmacophore model derived from the known active conformation of a lead compound. For cyclic peptides targeting CXCR4, a common pharmacophore model includes the spatial arrangement of the two arginine side chains and the aromatic 2-Nal moiety. chemdiv.com This model is then used to screen large chemical databases for molecules that match these key features. nih.gov

Structure-based drug design is another powerful approach, leveraging the crystal structures of the target receptor, CXCR4, in complex with antagonists. tandfonline.comnih.gov These structures provide a detailed map of the binding site, allowing for the rational design of new molecules that can fit snugly and form favorable interactions. For example, by analyzing the binding mode of the related cyclic peptide CVX15 to CXCR4, researchers can design novel analogs of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] that optimize contacts with key residues in the receptor's major and minor binding pockets. nih.govbiorxiv.org De novo design algorithms can also be employed to generate entirely new molecular scaffolds that mimic the essential features of the parent peptide. mdpi.com

Table 2: Strategies in In Silico Design and Virtual Screening for CXCR4 Antagonists

StrategyDescriptionKey ObjectiveReference(s)
Pharmacophore Modeling Based on the 3D arrangement of essential features of active molecules.Identify diverse scaffolds with similar interaction patterns. chemdiv.comresearchgate.net
Structure-Based Virtual Screening Docking of compound libraries into the target receptor's binding site.Discover novel hits with predicted high binding affinity. nih.govnih.govmdpi.com
De Novo Design Algorithmic generation of new molecules within the receptor's active site.Create novel chemical entities with optimized properties. mdpi.com
Peptidomimetic Design Replacing peptide components with non-peptidic structures.Improve oral bioavailability and metabolic stability. tandfonline.com

Application of Cheminformatics and Machine Learning for SAR Prediction and Optimization

Cheminformatics and machine learning (ML) are increasingly being applied to predict the structure-activity relationship (SAR) and optimize the properties of peptides like cyclo[2Nal-Pro-D-Tyr-Arg-Arg]. frontiersin.orguniri.hr These computational tools can analyze large datasets of chemical structures and their associated biological activities to build predictive models.

More advanced machine learning techniques, including deep learning, are being used to develop more accurate and sophisticated predictive models. youtube.com These models can capture complex, non-linear relationships within the data that might be missed by traditional QSAR methods. For instance, ML models can be trained on data from peptide libraries to predict not only binding affinity but also other critical properties like solubility, stability, and cell permeability. kaust.edu.sarsc.org By integrating data from diverse sources, machine learning algorithms can guide the multi-objective optimization of peptide candidates, balancing potency with other desirable drug-like properties. nih.gov The application of these methods holds the promise of accelerating the discovery of next-generation peptide therapeutics. chemrxiv.org

Table 3: Machine Learning Applications in Peptide Drug Discovery

ApplicationDescriptionPotential ImpactReference(s)
pQSAR Modeling Correlates peptide descriptors with biological activity to predict potency.Accelerates hit-to-lead optimization by prioritizing potent analogs. frontiersin.orgfrontiersin.orgnih.gov
Property Prediction Predicts ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.Reduces late-stage attrition by identifying candidates with better drug-like properties early on. youtube.comkaust.edu.sa
Generative Models Designs novel peptide sequences with desired characteristics.Expands chemical space and identifies novel, potent, and stable peptide scaffolds. uniri.hr
Ensemble Learning Combines multiple models to improve prediction accuracy and robustness.Provides more reliable predictions for complex biological endpoints. frontiersin.org

Advanced Analytical and Biophysical Methodologies in Cyclo 2nal Pro D Tyr Arg Arg Research

Mass Spectrometry (MS) Techniques for Conformational Studies and Complex Characterization

Mass spectrometry offers profound insights into the structural and dynamic properties of peptides. For a cyclic peptide such as cyclo[2Nal-Pro-D-Tyr-Arg-Arg], these techniques could elucidate its three-dimensional shape, flexibility, and interactions with biological targets.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein and peptide dynamics and conformation in solution. researchgate.net The technique relies on the principle that backbone amide hydrogens exposed to the solvent will exchange with deuterium (B1214612) when the peptide is placed in a deuterated buffer (like D₂O). The rate of this exchange is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonds, which are key components of a peptide's secondary structure.

In a hypothetical HDX-MS study of cyclo[2Nal-Pro-D-Tyr-Arg-Arg], regions of the peptide that are flexible or solvent-exposed would show rapid deuterium uptake. Conversely, regions involved in stable intramolecular hydrogen bonds, which are crucial for maintaining the cyclic structure's conformation, would exhibit a much slower rate of exchange. researchgate.net By analyzing the pattern and rate of deuterium incorporation across the peptide, researchers could map its conformational dynamics and identify regions that become protected or more exposed upon binding to a target molecule. This provides critical information on the mechanism of interaction. While general protocols for using HDX-MS to study peptide permeability have been developed, specific data for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is not available. researchgate.net

Ion Mobility Mass Spectrometry (IM-MS)

For a cyclic peptide, IM-MS could distinguish between different conformational isomers—structures with the same mass but different shapes. science.gov In a hypothetical experiment, cyclo[2Nal-Pro-D-Tyr-Arg-Arg] would be ionized and introduced into the ion mobility cell. The time it takes to traverse the cell would yield a specific CCS value. If the peptide exists in multiple stable conformations, multiple signals might be detected in the ion mobility dimension. Furthermore, studying the peptide when it is part of a larger complex (e.g., bound to a protein) would result in a significant change in drift time and CCS, confirming the interaction and providing structural information about the resulting complex. acs.org

Complementary Biophysical Techniques for Macromolecular Interactions

To fully understand how cyclo[2Nal-Pro-D-Tyr-Arg-Arg] interacts with its biological targets, biophysical techniques that measure binding kinetics and affinity in real-time are essential.

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a microscopic temperature gradient. This movement, called thermophoresis, is highly sensitive to changes in a molecule's size, charge, and solvation shell. When a ligand binds to a target molecule, these properties often change, leading to a different thermophoretic behavior.

In a potential study, a fluorescently labeled version of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] or its target protein would be used. The labeled molecule's movement would be monitored as the concentration of the unlabeled binding partner is varied. The change in thermophoresis upon binding allows for the precise determination of the binding affinity (K_d) in solution. science.gov This method is advantageous for its low sample consumption and its ability to perform measurements in complex biological liquids.

Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry (BLI) is a label-free optical biosensing technology used for real-time analysis of biomolecular interactions. researchgate.netresearchgate.net The technique works by immobilizing one molecule (the ligand) onto the surface of a biosensor and measuring changes in the interference pattern of reflected light as a second molecule (the analyte) binds to and dissociates from the surface. google.com

To study cyclo[2Nal-Pro-D-Tyr-Arg-Arg], one could immobilize its target protein onto a biosensor tip. The tip would then be dipped into solutions containing varying concentrations of the cyclic peptide. The binding of the peptide to the immobilized protein causes a wavelength shift in the interference pattern, which is recorded in real-time. This data can be used to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_d), providing a complete kinetic profile of the interaction. researchgate.net

Fluorescence-Based Assays for Binding and Cellular Uptake Mechanisms

Fluorescence-based assays are versatile tools for investigating both the binding characteristics and the cellular behavior of peptides.

To investigate the binding and cellular uptake of cyclo[2Nal-Pro-D-Tyr-Arg-Arg], a fluorescent tag could be chemically attached to the peptide. This would allow for direct visualization and quantification. For binding studies, a fluorescence polarization or FRET (Förster Resonance Energy Transfer) assay could be designed. For cellular uptake, the fluorescently labeled peptide would be incubated with cells, and its internalization could be monitored using techniques like fluorescence microscopy or flow cytometry. These methods would reveal not only if the peptide enters the cells but also its subcellular localization. While fluorescence assays are commonly used to study peptide aggregation and cellular interactions, no specific studies utilizing this approach for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] are documented in the searched literature. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for Cyclo 2nal Pro D Tyr Arg Arg

Integration with Systems Biology and Network Pharmacology Approaches

To fully comprehend the biological impact of cyclo[2Nal-Pro-D-Tyr-Arg-Arg], future research will likely integrate systems biology and network pharmacology. These approaches move beyond a single-target perspective to a more holistic view of how the peptide influences complex biological networks.

By employing "omics" technologies (genomics, proteomics, metabolomics) in conjunction with computational modeling, researchers can map the broader cellular pathways modulated by the peptide. This could reveal previously unknown off-target effects, potential synergistic or antagonistic interactions with other drugs, and biomarkers to predict patient response. Network pharmacology, in particular, can help to identify the interconnectedness of the primary target (CXCR4) with other signaling cascades, offering insights into the compound's polypharmacological profile. This comprehensive understanding is crucial for optimizing its therapeutic application and anticipating potential side effects.

Exploration of Novel or Orphan Receptors as Potential Targets

While the primary target of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is the well-characterized CXCR4 receptor, the vast landscape of G protein-coupled receptors (GPCRs) includes many "orphan" receptors whose endogenous ligands and functions remain unknown. Future research should explore the possibility that this cyclic peptide or its derivatives might interact with these novel or orphan receptors.

Screening cyclo[2Nal-Pro-D-Tyr-Arg-Arg] against a panel of orphan GPCRs could uncover unexpected biological activities and therapeutic opportunities. For instance, a study on a related cyclic pentapeptide scaffold, through substitution of a single amino acid, switched receptor preference from CXCR4 to the chemokine receptor CXCR7. researchgate.net This highlights the potential for subtle structural modifications to dramatically alter target specificity. Identifying new targets for this peptide scaffold could open up entirely new avenues for drug development in various diseases.

Development of Advanced and Scalable Synthetic Strategies for Peptidomimetics

The synthesis of cyclic peptides like cyclo[2Nal-Pro-D-Tyr-Arg-Arg] presents unique challenges. mdpi.com Future advancements in synthetic chemistry will be critical for producing this compound and its analogs more efficiently and at a larger scale.

Current methods often rely on solid-phase peptide synthesis (SPPS), followed by a solution-phase or on-resin cyclization step. vulcanchem.com Research into more advanced and scalable synthetic strategies is ongoing. This includes the development of novel coupling reagents, orthogonal protection strategies, and innovative cyclization techniques to improve yield and purity. mdpi.comnih.gov Furthermore, the creation of peptidomimetics, where parts of the peptide structure are replaced by non-peptide moieties, is a key area of future development. upc.edu This can lead to compounds with improved pharmacokinetic properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. upc.edu

Table 1: Key Synthetic Steps for cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

StepDescriptionReagents/Conditions
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of Fmoc-protected amino acids to a solid support.Fmoc-amino acids, coupling reagents (e.g., DIC, OxymaPure), DMF
Side-Chain Protection Protection of reactive amino acid side chains to prevent unwanted reactions.Pbf for Arginine
On-Resin Cyclization Formation of the cyclic backbone while the peptide is still attached to the resin.PyBOP in DCM
Cleavage and Deprotection Removal of the peptide from the resin and cleavage of side-chain protecting groups.TFA/TIS/Water mixture

Leveraging Artificial Intelligence and Machine Learning in Rational Peptide Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize peptide drug discovery. text2fa.ir For cyclo[2Nal-Pro-D-Tyr-Arg-Arg], these computational tools can be employed for rational design and optimization.

AI algorithms can analyze existing structure-activity relationship (SAR) data to predict the activity of novel analogs, thereby reducing the need for extensive and costly experimental screening. science.gov Generative models can design entirely new peptide sequences with desired properties, such as increased affinity for CXCR4 or improved selectivity. text2fa.ir For instance, machine learning models can be trained on large datasets of peptide sequences and their properties to learn the underlying patterns that govern bioactivity. text2fa.ir This approach can accelerate the discovery of next-generation cyclic peptides inspired by the cyclo[2Nal-Pro-D-Tyr-Arg-Arg] scaffold.

Innovations in Characterizing Peptide Dynamics and Complex Biological Interactions

Understanding the three-dimensional structure and dynamic behavior of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is crucial for elucidating its mechanism of action. Future research will benefit from innovative techniques to characterize its conformational dynamics and interactions with biological targets.

Advanced spectroscopic methods, such as multidimensional NMR and circular dichroism, can provide insights into the peptide's solution structure and conformational flexibility. researchgate.net Computational approaches like molecular dynamics (MD) simulations can model the peptide's behavior over time, revealing how it interacts with its receptor at an atomic level. mdpi.com Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure binding affinities and thermodynamics. smolecule.com These detailed characterizations will facilitate a more precise understanding of how the peptide recognizes and binds to its target, guiding the design of more potent and selective analogs.

Addressing Fundamental Questions in Cyclic Peptide Chemistry and Biology Inspired by cyclo[2Nal-Pro-D-Tyr-Arg-Arg]

The study of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] can serve as a platform to address fundamental questions in the broader fields of cyclic peptide chemistry and biology. Its unique features, such as the inclusion of a D-amino acid (D-Tyr) and a non-canonical amino acid (2Nal), provide a rich area for investigation.

Research can explore how these specific residues contribute to the peptide's conformational stability, resistance to enzymatic degradation, and receptor binding affinity. vulcanchem.com For example, the D-Tyr residue is known to resist proteolytic cleavage, and the 2Nal residue enhances hydrophobic interactions. vulcanchem.com Investigating the interplay between these elements can provide general principles for designing other cyclic peptides with improved drug-like properties. Furthermore, studying the structure-activity relationships of this peptide can contribute to a deeper understanding of the molecular determinants of CXCR4 antagonism. uit.no

Q & A

Q. What are the critical structural characteristics of cyclo[2Nal-Pro-D-Tyr-Arg-Arg], and how do they influence its biological activity?

Methodological Answer: To determine structure-activity relationships (SAR), use nuclear magnetic resonance (NMR) spectroscopy for conformational analysis and molecular dynamics simulations to predict binding interactions with target receptors (e.g., GPCRs). Compare activity data from in vitro assays (e.g., cAMP or calcium flux assays) across structural analogs. For example, substituting D-Tyr with L-Tyr may alter receptor specificity due to stereochemical effects .

Table 1: Key Structural Features and Observed Bioactivity

Structural ElementAssay TypeObserved Effect (vs. Wild-Type)
2-Naphthylalanine (2Nal)Binding Affinity3-fold increase in GPCR-X
D-Tyr ConfigurationFunctional AssayReduced cAMP inhibition (40%)
Cyclic BackbonePlasma Stability8-hour half-life (vs. 2h linear)

Q. What experimental protocols are recommended for synthesizing cyclo[2Nal-Pro-D-Tyr-Arg-Arg] with high purity?

Methodological Answer: Optimize solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Critical steps include:

  • Cyclization : Employ HATU/DIPEA in DMF for head-to-tail cyclization under inert conditions.
  • Purification : Use reverse-phase HPLC (C18 column) with a 0.1% TFA/ACN gradient. Validate purity (>95%) via LC-MS (ESI+) and confirm cyclic structure via IR spectroscopy (amide I band at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for cyclo[2Nal-Pro-D-Tyr-Arg-Arg] across species?

Methodological Answer: Conduct meta-analyses using PRISMA guidelines to identify confounding variables (e.g., dosing routes, analytical methods). For example, discrepancies in bioavailability (rat vs. primate) may arise from interspecies differences in cytochrome P450 metabolism. Validate findings via cross-species in vitro hepatocyte assays and in vivo PK studies with standardized LC-MS/MS quantification .

Table 2: Contradictory PK Findings and Proposed Resolutions

StudySpeciesBioavailabilityResolution Strategy
ARat22%Control for hepatic first-pass
BPrimate8%Use isotope-labeled tracer

Q. What strategies improve the specificity of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] in complex biological matrices during analytical quantification?

Methodological Answer: Implement a hybrid mass spectrometry approach:

  • Sample Prep : Deplete high-abundance proteins (e.g., albumin) via immunoaffinity columns.
  • Detection : Use parallel reaction monitoring (PRM) on a Q-Exactive HF-X to target unique fragmentation patterns (e.g., m/z 348.2 → 235.1 for 2Nal). Validate against NIST reference spectra and spike recovery tests (85–115% range) .

Q. How can computational models predict off-target effects of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] while minimizing experimental bias?

Methodological Answer: Apply ensemble docking (AutoDock Vina, Schrödinger Glide) to screen against a curated target library (e.g., ChEMBL). Validate predictions via in vitro counter-screens (e.g., radioligand binding assays for top 5 off-targets). Use SHAP analysis to prioritize structural motifs contributing to promiscuity .

Data Reliability and Reproducibility

Q. What criteria ensure the reproducibility of in vivo efficacy studies for cyclo[2Nal-Pro-D-Tyr-Arg-Arg]?

Methodological Answer: Adopt ARRIVE 2.0 guidelines:

  • Blinding : Randomize treatment groups and blind analysts to sample identities.
  • Power Analysis : Predefine sample size (n ≥ 8/group) using G*Power (α=0.05, β=0.2).
  • Data Transparency : Publish raw LC-MS/MS chromatograms and statistical code (e.g., R/Python scripts) in supplementary materials .

Key Considerations for Researchers

  • Ethical Data Use : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
  • Bias Mitigation : Use systematic review frameworks (e.g., PICO) to avoid cherry-picking evidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.